4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O/c1-2-18-11-9(14-15-18)10(12-7-13-11)17-5-3-16(8-19)4-6-17/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMXACUMZYLRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C=O)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazolopyrimidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Studied for its anticancer properties and potential use in the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of triazolopyrimidine-piperazine hybrids. Key structural analogs include:
Key Observations :
- Functional Group Influence : The carbaldehyde group in BG14712 contrasts with tert-butyl carboxylate () or methylpiperazine () moieties. The aldehyde’s electrophilicity allows for Schiff base formation or nucleophilic additions, enabling targeted drug delivery .
- Conversely, morpholine or chiral piperazine substituents (–7) improve water solubility and stereoselective binding .
Pharmacological and Physicochemical Properties
- Lipophilicity : The ethyl group and carbaldehyde confer moderate logP values (~1.5–2.0), balancing membrane permeability and aqueous solubility. In contrast, tert-butyl derivatives () exhibit higher logP (~3.0), favoring CNS penetration but reducing solubility .
- Target Selectivity: Piperazine-linked triazolopyrimidines (e.g., ) show selectivity for kinases and epigenetic regulators like EZH2/HDACs. The carbaldehyde in BG14712 may allow covalent binding to cysteine residues in target proteins, a mechanism absent in non-aldehyde analogs .
Stability and Derivatization Potential
- Stability : The ethyl group likely enhances metabolic stability compared to smaller alkyl groups (e.g., methyl). However, the aldehyde’s susceptibility to oxidation or nucleophilic attack may necessitate prodrug strategies .
- Derivatization: The aldehyde serves as a handle for forming hydrazones (e.g., with hydrazine derivatives in ) or imines, enabling conjugation to antibodies or nanoparticles for targeted therapies .
Biological Activity
4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is a heterocyclic compound characterized by a triazolopyrimidine core linked to a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde is CHNO, with a molecular weight of approximately 286.31 g/mol. The structural complexity arises from the combination of the triazolo-pyrimidine and piperazine rings, which contribute to its unique reactivity and biological profile.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyrimidine moiety often exhibit significant anticancer activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines. A study on related piperazine derivatives demonstrated that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 by 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde suggests potential applications in cancer therapy due to its ability to induce cytotoxicity in cancer cells .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Compounds with structural similarities have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The presence of the piperazine ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Acaricidal Activity
Recent studies have explored the acaricidal potential of piperazine derivatives. For example, certain N-substituted piperazines have been identified as effective against spider mites, with some compounds demonstrating lower LC50 values compared to commercial acaricides . Although specific data on 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde's acaricidal activity is limited, its structural features suggest it could be a candidate for further investigation in pest control applications.
The biological effects of 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde are likely mediated through several mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : By targeting CDK2, the compound may disrupt cell cycle progression and promote apoptosis in cancer cells.
- Interaction with DNA : The triazole ring may facilitate interactions with DNA or RNA, potentially leading to inhibition of nucleic acid synthesis.
- Membrane Disruption : The lipophilic nature of the piperazine moiety could enhance membrane permeability, allowing for greater intracellular accumulation and activity against microbial targets.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for synthesizing 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves coupling the triazolopyrimidine core with a piperazine-carbaldehyde moiety. Key steps include nucleophilic substitution and catalytic coupling reactions. For example, palladium on carbon or copper iodide catalysts are often used in triazolopyrimidine derivatization . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for stabilizing intermediates. Reaction parameters such as temperature (60–100°C), pH (neutral to mildly basic), and inert atmospheres (N₂/Ar) are essential to minimize side reactions and improve yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming the triazolopyrimidine-piperazine linkage and carbaldehyde functionality. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in crystalline forms .
Q. What initial biological screening approaches are recommended to evaluate the compound’s activity?
- Methodological Answer : Begin with in vitro assays targeting enzymes like poly(ADP-ribose) polymerase (PARP) or polo-like kinase 1 (Plk1), given the structural similarity of triazolopyrimidines to known inhibitors . Use fluorescence-based enzymatic assays (e.g., NAD⁺ depletion for PARP) and cell viability assays (MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ determination) and selectivity profiling against related kinases are critical .
Advanced Research Questions
Q. How does the triazolopyrimidine core influence the compound’s interaction with biological targets such as PARP or Plk1 at the molecular level?
- Methodological Answer : The planar triazolopyrimidine scaffold mimics purine bases, enabling competitive binding to ATP-binding pockets of kinases. Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) reveal hydrogen bonding with conserved residues (e.g., Lys48 in PARP1). Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, kₐ), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) .
Q. What computational and experimental strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., cell line heterogeneity, assay buffer composition). Meta-analysis of dose-response data using hierarchical clustering or principal component analysis (PCA) isolates confounding factors. Orthogonal assays (e.g., thermal shift assays for target engagement) validate mechanism-of-action hypotheses .
Q. How can the compound’s structure be modified to enhance efficacy or reduce off-target toxicity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on substituents at the triazole and piperazine positions. Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability or polar moieties (e.g., -OH, -COOH) to enhance solubility. Toxicity is mitigated via prodrug strategies (e.g., esterification of the carbaldehyde) or covalent warhead replacement .
Q. What advanced analytical approaches are used to study the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (1.2–7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS). Accelerated stability studies (40°C/75% RH) predict shelf life, while differential scanning calorimetry (DSC) assesses thermal decomposition pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
